molecular formula C20H22FN3O2S B5571639 N-({(2S,4S)-1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopropanecarboxamide

N-({(2S,4S)-1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopropanecarboxamide

Cat. No. B5571639
M. Wt: 387.5 g/mol
InChI Key: YFMDBKJFBNORNM-HOTGVXAUSA-N
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Description

This compound is a part of a broader class of chemical substances with intricate molecular structures, often synthesized for specific biological activities or for the exploration of chemical properties.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including condensation, cyclocondensation, and reactions with various chemical agents. For instance, Patel and Patel (2010) detailed the synthesis of 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides, a process involving condensation and cyclocondensation steps (Patel & Patel, 2010).

Molecular Structure Analysis

The molecular structures of such compounds are typically complex and are characterized using analytical and spectral data. Techniques like X-ray crystallography are often employed to elucidate the solid-state properties of these compounds, as shown in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives (Younes et al., 2020).

Chemical Reactions and Properties

These compounds typically undergo various chemical reactions, including Wittig olefination, Michael addition, and cyclization. For example, the behavior of methyl(1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate in Wittig olefination has been explored for the synthesis of cyclopropyl amino acids (Cativiela et al., 1996).

Scientific Research Applications

Development of Fluorine-18-labeled 5-HT1A Antagonists

Research has involved the synthesis of fluorinated derivatives for applications in radiolabeling and biological evaluation. These compounds, developed for imaging serotonin receptors, highlight the compound's relevance in neurology and oncology research. Specifically, the study on the development of fluorine-18-labeled 5-HT1A antagonists demonstrates the compound's potential in enhancing diagnostic imaging techniques (Lang et al., 1999).

Disposition and Metabolism Studies

Another area of application is in the study of drug disposition and metabolism, where the compound's pharmacokinetics and metabolic pathways have been explored. This includes research on orexin receptor antagonists, highlighting its importance in understanding drug behavior in the human body and optimizing therapeutic efficacy (Renzulli et al., 2011).

Synthesis and Evaluation of Antitumor Agents

The compound has been a focus in the synthesis and evaluation of antitumor agents, indicating its potential in cancer therapy. Studies on benzothiazole derivatives, for example, have shown promising results in inhibiting tumor growth, suggesting the compound's utility in developing novel anticancer drugs (Yoshida et al., 2005).

Advancements in PARP Inhibitors for Cancer Treatment

In the context of poly(ADP-ribose) polymerase (PARP) inhibitors, research has contributed to the advancement of cancer treatment options. These studies underscore the compound's role in the development of targeted therapies that exploit specific molecular mechanisms in cancer cells (Penning et al., 2009).

Exploration of Cyclopropyl Amino Acids

Additionally, the compound has been utilized in the synthesis of new cyclopropyl amino acids, providing valuable tools for asymmetric synthesis and expanding the repertoire of building blocks available for pharmaceutical development (Cativiela et al., 1996).

properties

IUPAC Name

N-[[(2S,4S)-1-(2-benzyl-1,3-thiazole-4-carbonyl)-4-fluoropyrrolidin-2-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2S/c21-15-9-16(10-22-19(25)14-6-7-14)24(11-15)20(26)17-12-27-18(23-17)8-13-4-2-1-3-5-13/h1-5,12,14-16H,6-11H2,(H,22,25)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMDBKJFBNORNM-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2CC(CN2C(=O)C3=CSC(=N3)CC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)NC[C@@H]2C[C@@H](CN2C(=O)C3=CSC(=N3)CC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({(2S,4S)-1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopropanecarboxamide

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